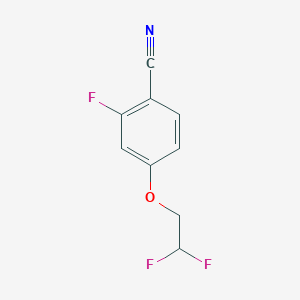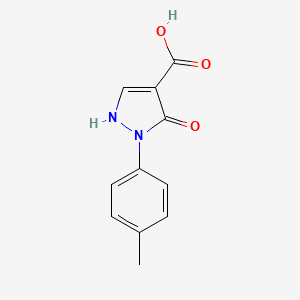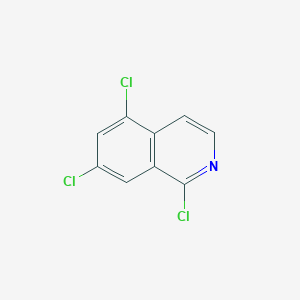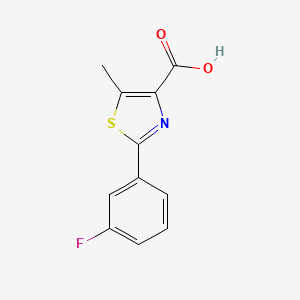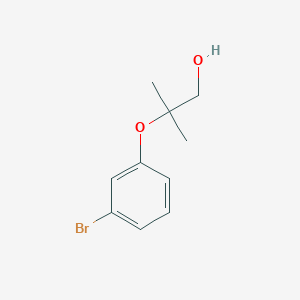
2-(3-Bromophenoxy)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenoxy)-2-methylpropan-1-ol, also known as BMP, is an organic compound with a wide range of applications in scientific research. BMP has been used in a variety of studies, ranging from drug development to biochemistry, due to its unique properties and reactivity.
Applications De Recherche Scientifique
Solid-State Assembly of Ferrocene β-Aminoalcohol
2-(Ferrocenylmethyl)amino-2-methylpropan-1-ol, a related compound, was synthesized and its solid-state structures studied. These structures exhibit ladder-like arrays interconnected by hydrogen bonds, demonstrating the compound's potential in material science and supramolecular chemistry (Štěpnička, Císařová, & Ludvík, 2004).
Tropospheric Degradation Study
The chemical reactivity of 2-hydroxy-2-methylpropanal, a photo-oxidation product of 2-methyl-3-buten-2-ol, was investigated in the troposphere. This research provides insights into atmospheric chemistry and environmental impact assessment (Carrasco, Doussin, Picquet-Varrault, & Carlier, 2006).
Corrosion Inhibition Study
Investigation of Schiff base compounds containing oxygen, nitrogen, and sulfur donors, including 2-(2-Hydroxybenzylideneamino)-2-methylpropane-1,3-diol, reveals their efficacy as corrosion inhibitors, crucial in material preservation and industrial applications (Leçe, Emregül, & Atakol, 2008).
Biofuel Research
Studies on biofuels from microorganism metabolism, including compounds like 2-methylpropan-1-ol, provide insights into alternative energy sources and their potential as anti-knock additives in fuel engines (Mack et al., 2014).
Biofuel Production through Metabolic Engineering
Research on the anaerobic production of 2-methylpropan-1-ol (isobutanol) through engineered enzymes in Escherichia coli highlights the role of metabolic engineering in biofuel production (Bastian et al., 2011).
Radiosynthesis for PET Tracers
The synthesis of 1-iodo-2-[11 C]methylpropane and 2-methyl-1-[11 C]propanol, and their application in radiosynthesis reactions for positron emission tomography (PET) tracers, demonstrates the compound's utility in medical imaging and diagnostics (Rotteveel et al., 2017).
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO2/c1-10(2,7-12)13-9-5-3-4-8(11)6-9/h3-6,12H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYKGCNTNUCXTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)OC1=CC(=CC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)-2-methylpropan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1405951.png)
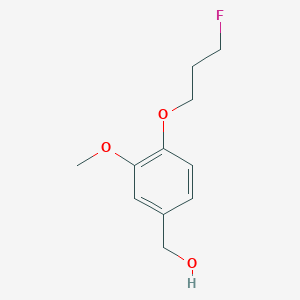


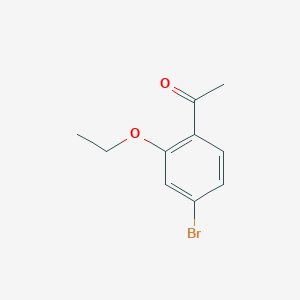
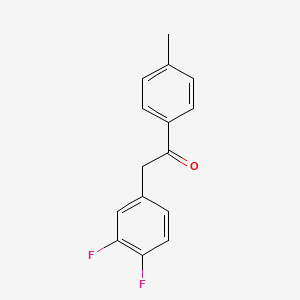

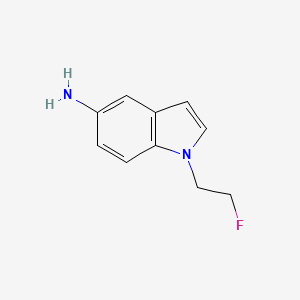
![2-Chloro-N-(4-cyclopropylmethyl amino)-N-(6-n-propylamino) [1,3,5]triazine](/img/structure/B1405964.png)
![N-[(3-bromophenyl)methyl]-N-(2-methylpropyl)cyclopentanamine](/img/structure/B1405969.png)
